1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate
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Description
“1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” is a chemical compound with the molecular weight of 234.32 . The IUPAC name of this compound is “1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol” and its InChI code is "1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3" .
Molecular Structure Analysis
The molecular structure of “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” are not fully detailed in the sources I found .Scientific Research Applications
Antibacterial Potential
Compounds with structural similarities, specifically those involving azetidine-2-ones and thiazole derivatives, have been synthesized and tested for their antibacterial activities. For example, a study on monocyclic β-lactams containing thiazole pharmacophore sites showed significant antibacterial activity against a variety of microorganisms, including Staphylococcus aureus and Escherichia coli (Parvez et al., 2010). Similarly, azetidinones and thiazolidinones have been evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mistry & Desai, 2006).
Synthesis Methodologies
Research has also focused on innovative synthesis methods for compounds with azetidine and thiazole moieties. For instance, microwave-assisted synthesis has been utilized for efficient production of nitrogen and sulfur-containing heterocyclic compounds, highlighting the method's advantages in terms of speed and efficiency compared to conventional methods (Mistry & Desai, 2006). Furthermore, studies have explored the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, offering new pathways for the development of cysteine derivative compounds with potential biological activities (Nötzel et al., 2001).
Antineoplastic Properties
Although direct antineoplastic activities for compounds exactly matching the query were not identified, research into related thieno[2,3-b]azepin-4-ones, due to their structural resemblance to compounds with potential antineoplastic effects, sheds light on the continuous search for new cancer treatment options. However, preliminary data for these specific compounds did not indicate significant activity (Koebel et al., 1975).
properties
IUPAC Name |
[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-9-3-4-10(2)14-13(9)17-16(21-14)18-7-12(8-18)20-15(19)11-5-6-11/h3-4,11-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIBKJGYYPWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate |
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